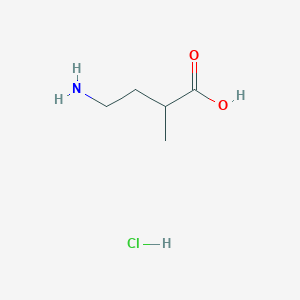

4-Amino-2-methylbutanoic acid hydrochloride

Übersicht

Beschreibung

4-Amino-2-methylbutanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of butanoic acid, featuring an amino group at the fourth position and a methyl group at the second position. This compound is often used in various chemical and biological research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methylbutanoic acid hydrochloride typically involves the reaction of 2-methylbutanoic acid with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often purified through recrystallization or other purification techniques to meet industrial standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted butanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Amino-2-methylbutanoic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Neurological Disorders: The compound is particularly relevant in developing drugs targeting neurological conditions due to its structural properties that may influence neurotransmitter activity and receptor interactions .

- Injectable Medications: The hydrochloride form enhances solubility, making it suitable for formulations that require rapid therapeutic effects, such as injectable medications .

Biochemical Research

This compound is extensively used in biochemical studies, particularly related to:

- Amino Acid Metabolism: Researchers utilize it to investigate metabolic pathways and their implications for health and disease. Understanding these pathways can lead to new therapeutic strategies for metabolic disorders .

- Protein Synthesis: It aids in studying protein synthesis mechanisms, contributing to the development of new therapeutic proteins .

Protein Engineering

In the field of protein engineering, this compound is incorporated into peptides to enhance their stability and bioactivity. This incorporation can lead to the design of more effective therapeutic proteins that exhibit improved pharmacokinetic properties and biological activity .

Analytical Chemistry

The compound is employed as a standard in various chromatographic techniques. Its role includes:

- Quantification of Amino Acids: It assists in the identification and quantification of amino acids in complex biological samples, which is vital for understanding metabolic processes and diagnosing diseases .

Nutrition Science

In nutrition science, this compound is investigated for its potential benefits in dietary supplements aimed at muscle recovery and growth. This application appeals particularly to sports nutrition markets, where amino acids are crucial for enhancing athletic performance and recovery post-exercise .

Table: Summary of Applications and Findings

Wirkmechanismus

The mechanism of action of 4-Amino-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

- 4-Amino-2-methylbutanoic acid

- 2-Methyl-4-aminobutanoic acid

- 4-Amino-2-methylbenzoic acid

Comparison: 4-Amino-2-methylbutanoic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free acid counterparts. This makes it more suitable for various applications, particularly in aqueous environments. Additionally, the presence of both an amino and a methyl group provides distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biologische Aktivität

4-Amino-2-methylbutanoic acid hydrochloride, also known by its CAS number 42453-21-4, is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 117.15 g/mol. Its structure features an amino group and a branched alkyl chain, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 117.15 g/mol |

| CAS Number | 42453-21-4 |

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to enhance cognitive functions and protect neuronal cells from oxidative stress. In vitro studies demonstrated that this compound can reduce cell death induced by oxidative agents, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Antioxidant Properties

The compound has been identified as a potent antioxidant. It scavenges reactive oxygen species (ROS), thereby mitigating oxidative damage in various biological systems. This property is particularly beneficial in conditions characterized by oxidative stress, including inflammation and aging.

3. Metabolic Regulation

This compound plays a role in metabolic pathways, particularly in amino acid metabolism. It has been studied for its effects on protein synthesis and energy metabolism, indicating potential applications in metabolic disorders.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Oxidative Stress : By scavenging ROS, it protects cellular components from oxidative damage.

- Modulation of Neurotransmitter Release : The compound may influence neurotransmitter levels, contributing to its neuroprotective effects.

- Enhancement of Cellular Repair Mechanisms : It promotes the expression of genes involved in cellular repair processes.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rat models of neurodegeneration showed that administration of this compound resulted in significant improvements in cognitive function compared to control groups. The treated rats exhibited reduced markers of oxidative stress and improved memory retention.

Case Study 2: Antioxidant Efficacy

In vitro experiments using human cell lines demonstrated that treatment with the compound led to a marked reduction in lipid peroxidation levels, indicating its effectiveness as an antioxidant agent. The results suggest that it could be beneficial in preventing diseases related to oxidative damage.

Eigenschaften

IUPAC Name |

4-amino-2-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(2-3-6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNMNSZJSKBCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545493 | |

| Record name | 4-Amino-2-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22050-03-9 | |

| Record name | 4-Amino-2-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.